molecular formula C16H16O5 B1331700 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 24126-98-5

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1331700
CAS No.: 24126-98-5
M. Wt: 288.29 g/mol
InChI Key: LRXMMYWDVBYTPO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of two phenyl rings substituted with hydroxyl and methoxy groups

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

There is limited information available on the safety and hazards associated with this compound .

Preparation Methods

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the two aldehydes in the presence of a suitable catalyst, such as sodium hydroxide or potassium carbonate, under controlled temperature and pH conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The hydroxyl and methoxy groups on the phenyl rings can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the specific conditions employed.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in oxidative stress, inflammation, and cell proliferation, contributing to its observed biological activities.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3,4-Dihydroxyphenyl)ethanone: This compound lacks the methoxy groups and has different chemical and biological properties.

    1-(4-Hydroxy-3-methoxyphenyl)ethanone: This compound has a different substitution pattern on the phenyl rings, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMMYWDVBYTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351016
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24126-98-5
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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